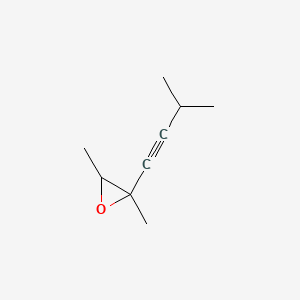
2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane is an organic compound with the molecular formula C9H14O It is a member of the oxirane family, which are three-membered cyclic ethers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane typically involves the reaction of 2,3-dimethyl-2-butene with a suitable oxidizing agent to form the oxirane ring. One common method is the epoxidation of 2,3-dimethyl-2-butene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate advanced purification techniques, such as distillation and chromatography, to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.
科学研究应用
2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in synthetic chemistry. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes.
相似化合物的比较
Similar Compounds
2,3-Dimethyloxirane: A simpler oxirane derivative with only dimethyl substitution.
2,3-Epoxybutane: Another oxirane compound with different substitution patterns.
2,3-Dimethyl-2-butene: The precursor to 2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane.
Uniqueness
This compound is unique due to the presence of both the oxirane ring and the methylbutynyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC 名称 |
2,3-dimethyl-2-(3-methylbut-1-ynyl)oxirane |
InChI |
InChI=1S/C9H14O/c1-7(2)5-6-9(4)8(3)10-9/h7-8H,1-4H3 |
InChI 键 |
WYUMBBIGEWYPNP-UHFFFAOYSA-N |
规范 SMILES |
CC1C(O1)(C)C#CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



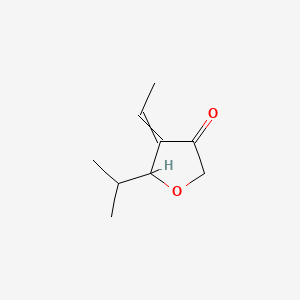
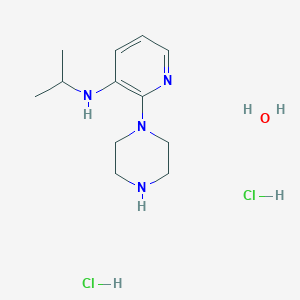
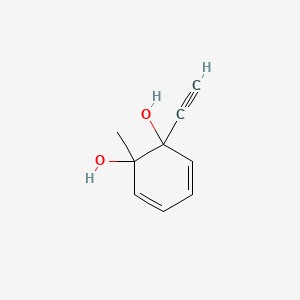
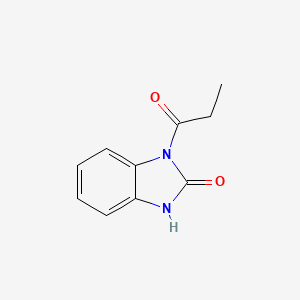
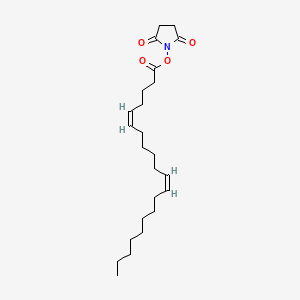
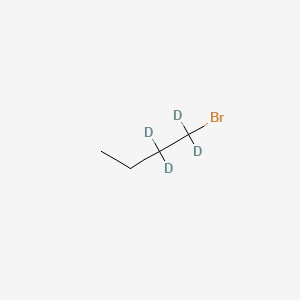

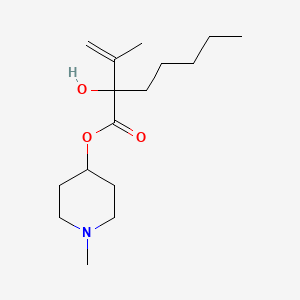
![1-Piperazineethanol, a-(4-amino-3,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]-](/img/structure/B13836501.png)
![5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene](/img/structure/B13836504.png)
![[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13836515.png)

![sodium;(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13836526.png)
